molecular formula C7H6FN3O B8362591 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B8362591
M. Wt: 167.14 g/mol
InChI Key: QRCKJNSYCWMXAQ-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with suitable electrophiles can lead to the formation of the imidazo[4,5-B]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-B]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H6FN3O

Molecular Weight

167.14 g/mol

IUPAC Name

6-fluoro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H6FN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12)

InChI Key

QRCKJNSYCWMXAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-N3-methylpyridine-2,3-diamine (0.399 g, 2.83 mmol) and 1,1′-carbonyldiimidazole (0.917 g, 5.65 mmol) were mixed in THF (12 mL). The reaction mixture was stirred at 60° C. for 3 h. The reaction mixture was diluted with saturated aqueous sodium bicarbonate and extracted three times with EtOAc. The combined organic layers were washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude brown solid was triturated with DCM and filtered to yield the title compound (0.304 g, 1.819 mmol, 64.3% yield) as a gray solid. M+1: 168.1.
Quantity
0.399 g
Type
reactant
Reaction Step One
Quantity
0.917 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64.3%

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